2-Methylthiophenyl-(2-thienyl)methanol
Description
Chemical Name: (2-Methylphenyl)(thiophen-2-yl)methanol CAS Number: 356553-57-6 Molecular Formula: C₁₂H₁₂OS Molecular Weight: 204.29 g/mol Synonyms: α-(2-Methylphenyl)-thiophen-2-ylmethanol, 2-Thiophenemethanol derivatives .
This compound features a methanol core substituted with a 2-methylphenyl group and a 2-thienyl (thiophene-2-yl) moiety. Key physical properties include a predicted density of 1.181 g/cm³, boiling point of 348.7°C, and pKa of 13.08, indicating moderate polarity and stability under physiological conditions .
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-thiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS2/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFBJOAKYYYBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiophenyl-(2-thienyl)methanol typically involves the following steps:
Formation of 2-Methylthiophene: This can be achieved through the reaction of thiophene with methyl iodide in the presence of a strong base such as sodium hydride.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a Grignard reaction, where 2-Methylthiophene is reacted with magnesium in anhydrous ether to form the Grignard reagent, followed by the addition of formaldehyde and subsequent hydrolysis.
Coupling Reaction: The final step involves the coupling of the 2-Methylthiophene derivative with 2-thiophenemethanol under specific reaction conditions, often using a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the precise control of reagents and reaction parameters is common in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiophenyl-(2-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the double bonds in the thiophene ring.
Substitution: The methyl group and the hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions, often requiring a catalyst like palladium or nickel.
Major Products Formed:
Oxidation: 2-Methylthiophenyl-(2-thienyl)ketone or 2-Methylthiophenyl-(2-thienyl)carboxylic acid.
Reduction: 2-Methylthiophene derivatives with reduced double bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylthiophenyl-(2-thienyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Methylthiophenyl-(2-thienyl)methanol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Their Properties
A comparative analysis of structurally related thiophene-containing alcohols is provided below:
Reactivity and Selectivity
- Regioselectivity : In hydroboration reactions, 2-thienyl derivatives exhibit higher enantioselectivity (e.g., 97:3 er for 2-thienyl vs. 88:12 er for 3-thienyl derivatives) due to steric and electronic effects of sulfur positioning .
- Steric Effects: The 2-methylphenyl group in this compound may enhance steric hindrance compared to simpler thiophenemethanols, influencing its reactivity in catalytic processes .
Physicochemical Properties
- Polarity: The pKa of 13.08 for this compound suggests moderate acidity, comparable to other aromatic alcohols .
- Thermal Stability: Higher predicted boiling point (348.7°C) compared to simpler analogues like 2-thiophenemethanol (density 1.205 g/cm³) reflects increased molecular complexity .
Biological Activity
2-Methylthiophenyl-(2-thienyl)methanol is an organic compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C13H12OS
Structural Features : The compound consists of a thiophenyl group and a thienyl group linked through a hydroxymethyl functional group. This unique structure contributes to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the aromatic rings engage in π-π interactions, stabilizing the compound within target sites. Such interactions can modulate enzyme activity or receptor function, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have focused on its effectiveness against various bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC)
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Klebsiella pneumoniae | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
| Aspergillus fumigatus | 6.25 |
| Aspergillus flavus | 12.5 |
| Trichophyton mentagrophytes | 6.25 |
These results indicate potent antimicrobial activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent.
Cell Line Studies
The compound was tested on various cancer cell lines including:
- MGC803
- HTC-116
IC50 Values
| Cell Line | IC50 (μM) |
|---|---|
| MGC803 | 3.15 ± 1.68 |
| HTC-116 | 8.17 ± 1.89 |
These values are significantly lower than those for standard chemotherapeutics like 5-fluorouracil, suggesting that this compound may be more effective at lower concentrations.
Mechanisms of Anticancer Activity
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction : The hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity.
- Induction of Apoptosis : In cancer cells, it has been observed that the compound can induce apoptosis by binding to proteins such as Bcl-2, which is involved in regulating cell death .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against common pathogens in clinical settings. Results showed that the compound inhibited growth in a variety of strains, indicating its potential as a broad-spectrum antimicrobial agent.
- Cancer Cell Line Inhibition : Research demonstrated that treatment with the compound led to significant reductions in cell viability in MGC803 and HTC-116 cell lines compared to untreated controls, highlighting its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
